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Compound Name: PROTAC BRM degrader-1
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology of PROTAC
BRM degrader-1, a potent and selective degrader of the transcriptional regulator BRM
(Brahma/SMARCAZ2). This document details the mechanism of action, structural basis of
ternary complex formation, and the experimental protocols used to characterize this molecule.

Introduction

Proteolysis-targeting chimeras (PROTACS) are a novel class of therapeutic agents that
leverage the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to
selectively eliminate disease-causing proteins. PROTAC BRM degrader-1, also known as
compound 17, is a heterobifunctional molecule designed to induce the degradation of BRM, a
key component of the SWI/SNF chromatin remodeling complex. The inactivation of BRM's
paralog, BRG1 (SMARCAA4), a common event in several cancers, leads to a dependency on
BRM for cell survival, making it an attractive therapeutic target. PROTAC BRM degrader-1
demonstrates high potency and selectivity for BRM over BRG1, offering a promising strategy
for the treatment of BRG1-mutant cancers.[1][2]

This guide will delve into the structural and biophysical characteristics of PROTAC BRM
degrader-1, providing a detailed examination of its interaction with BRM and the von Hippel-
Lindau (VHL) E3 ubiquitin ligase, culminating in the formation of a productive ternary complex
for targeted protein degradation.
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Mechanism of Action

PROTAC BRM degrader-1 functions by simultaneously binding to the bromodomain of BRM
and the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from
the E2-conjugating enzyme to lysine residues on the surface of BRM. The poly-ubiquitinated
BRM is then recognized and degraded by the 26S proteasome, leading to a reduction in BRM
protein levels and subsequent downstream therapeutic effects. The PROTAC molecule itself is
not degraded in this process and can catalytically induce the degradation of multiple BRM
proteins.
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PROTAC BRM Degrader-1 Mechanism of Action.

Quantitative Data
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The following tables summarize the key quantitative data for PROTAC BRM degrader-1
(compound 17).

Table 1: Cellular Degradation Potency

Parameter Cell Line BRM (SMARCA2) BRG1 (SMARCA4)

DC50 SW1573 93 pM 4.9 nM

DC50: Half-maximal degradation concentration.[3]

Table 2: Ternary Complex Crystal Structure Details (PDB: 8QJR)

Parameter Value

Complex BRG1 bromodomain - Compound 17 - VBC
Resolution 3.17A

Method X-Ray Diffraction

R-Value Free 0.278

R-Value Work 0.262

VBC: VHL-ElonginB-ElonginC complex.[4]

Structural Biology of the Ternary Complex

The high-resolution crystal structure of the ternary complex formed by the BRG1 bromodomain,
PROTAC BRM degrader-1 (compound 17), and the VBC complex (PDB: 8QJR) provides
critical insights into the molecular basis of its activity and selectivity.[4]

The structure reveals that compound 17 sits in a well-defined pocket, simultaneously engaging
the acetyl-lysine binding site of the BRG1 bromodomain and the substrate recognition site of
VHL. The linker of the PROTAC plays a crucial role in orienting the two proteins, facilitating
favorable protein-protein interactions that contribute to the stability of the ternary complex. This
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structural arrangement provides a rationale for the potent degradation of BRM and the
observed selectivity over its close homolog BRG1.

Molecular Components
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Ternary Complex Formation Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

X-Ray Crystallography of the Ternary Complex

Objective: To determine the three-dimensional structure of the BRG1-compound 17-VBC
ternary complex.

Protocol:

o Protein Expression and Purification: The human BRG1 bromodomain (residues 1461-1587)
and the VBC complex (VHL residues 54-213, Elongin B residues 1-104, and Elongin C
residues 17-112) are expressed in E. coli and purified to homogeneity using affinity and size-
exclusion chromatography.
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o Ternary Complex Formation: The purified BRG1 bromodomain and VBC complex are mixed
in a 1:1.2 molar ratio in the presence of a 1.5-fold molar excess of compound 17. The
complex is incubated on ice for 1 hour.

o Crystallization: The ternary complex is concentrated to approximately 10 mg/mL.
Crystallization screening is performed using the sitting-drop vapor-diffusion method at 20°C.
Crystals are typically obtained in a solution containing 0.1 M HEPES pH 7.5, 10% w/v PEG
8000, and 8% v/v ethylene glycol.

o Data Collection and Structure Determination: Crystals are cryo-protected and diffraction data
is collected at a synchrotron source. The structure is solved by molecular replacement using
previously determined structures of the BRG1 bromodomain and VBC complex as search
models. The structure is then refined to a resolution of 3.17 A.[4]

AlphaLISA Binding Assay

Objective: To measure the binding affinity of PROTAC BRM degrader-1 to BRM/BRGL1 and
VHL.
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AlphaLISA Experimental Workflow.

Protocol:

o Reagent Preparation: All reagents are prepared in an assay buffer (e.g., 50 mM HEPES pH
7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

o Assay Plate Setup: The assay is performed in a 384-well plate. A serial dilution of the
PROTAC compound is prepared.

e Binding Reaction: Biotinylated VHL is incubated with the PROTAC and GST-tagged
BRM/BRG1 bromodomain at room temperature for 1 hour.
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» Bead Addition: Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads are
added to the wells. The plate is incubated in the dark at room temperature for 1 hour.

» Signal Detection: The plate is read on an Alpha-enabled plate reader. The proximity of the
Donor and Acceptor beads upon ternary complex formation results in a chemiluminescent
signal.

o Data Analysis: The resulting data is used to calculate the binding affinity (IC50 or Kd) of the
PROTAC for the target proteins.[1]

Surface Plasmon Resonance (SPR)

Objective: To determine the kinetics and affinity of binary and ternary complex formation.
Protocol:

o Immobilization: An anti-GST antibody is immobilized on a CM5 sensor chip. GST-tagged
BRM or BRG1 bromodomain is then captured on the chip surface.

» Binary Interaction Analysis: A serial dilution of the PROTAC is injected over the captured
bromodomain to determine the binary binding kinetics (kon, koff) and affinity (KD).

o Ternary Interaction Analysis: To measure ternary complex formation, a constant
concentration of the VBC complex is pre-mixed with a serial dilution of the PROTAC. This
mixture is then injected over the captured bromodomain.

o Data Analysis: The sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir
for binary, or steady-state affinity for ternary) to determine the kinetic and affinity constants.

[1]

Cellular Degradation Assay (Western Blot)

Objective: To measure the ability of PROTAC BRM degrader-1 to induce the degradation of
endogenous BRM and BRG1 in a cellular context.

Protocol:
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e Cell Culture and Treatment: SW1573 cells are seeded in 6-well plates and allowed to adhere
overnight. The cells are then treated with a serial dilution of PROTAC BRM degrader-1 for a
specified time (e.g., 24 hours).

o Cell Lysis: After treatment, the cells are washed with PBS and lysed in RIPA buffer containing
protease and phosphatase inhibitors.

o Protein Quantification: The total protein concentration in each lysate is determined using a
BCA assay.

o Western Blotting: Equal amounts of total protein are separated by SDS-PAGE and
transferred to a PVDF membrane. The membrane is blocked and then incubated with
primary antibodies against BRM, BRG1, and a loading control (e.g., GAPDH).

o Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the
protein bands are visualized using an enhanced chemiluminescence (ECL) detection
system.

o Data Analysis: The intensity of the protein bands is quantified using densitometry software.
The level of BRM and BRGL1 is normalized to the loading control. The DC50 value is
calculated by fitting the dose-response data to a four-parameter logistic curve.[1]

Conclusion

PROTAC BRM degrader-1 (compound 17) is a highly potent and selective degrader of BRM
with promising therapeutic potential in BRG1-mutant cancers. The structural and biophysical
data presented in this guide provide a detailed understanding of its mechanism of action at the
molecular level. The crystal structure of the BRG1-compound 17-VBC ternary complex offers a
blueprint for the rational design of next-generation BRM degraders with improved properties.
The experimental protocols outlined herein serve as a valuable resource for researchers in the
field of targeted protein degradation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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